molecular formula C11H14 B8602674 Cyclohexane, 2,4-cyclopentadien-1-ylidene-

Cyclohexane, 2,4-cyclopentadien-1-ylidene-

Cat. No.: B8602674
M. Wt: 146.23 g/mol
InChI Key: MIODROMBEUMZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane, 2,4-cyclopentadien-1-ylidene- is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexane, 2,4-cyclopentadien-1-ylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, 2,4-cyclopentadien-1-ylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylidenecyclohexane

InChI

InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-9H,1-3,6-7H2

InChI Key

MIODROMBEUMZIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C=CC=C2)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7 g of cyclohexanone (71 mmol) and 14.35 ml of cyclopentadiene(175 mmol) were charged in a 300 ml reaction bottle. 70 ml of CH3OH was added as a solvent. Then, 8.75 ml of pyrrolidine (105 mmol) was added gradually and the mixture was stirred at room temperature for 30 minutes. Next, 6.3 ml of CH3COOH (105 mmol) was added gradually and stirred for 10 minutes. 200 ml of H2O and 200 ml of pentane were used for extraction. The upper pentane portion was collected. The lower water portion was further extracted with pentane three times. The collected pentane portion was dehydrated with MgSO4, held still for 30 minutes, filtered, and concentrated under reduced pressure to afford a yellow liquid product (8.7 g, yield=83.3%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14.35 mL
Type
reactant
Reaction Step One
Quantity
8.75 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
83.3%

Synthesis routes and methods II

Procedure details

To a flask containing isopropyl alcohol (500 ml) and 25% sodiummethylate solution (10 g) are added a mixture of cyclopentadiene (150 g) and cyclohexanone (200 g) over a period of two hours. When addition is complete, the mixture is mixed with water and the organic layer extracted into hexane.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
sodiummethylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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